Predicted Lipophilicity Advantage: 3-Bromo vs 4-Bromo Positional Isomer
The 3-bromo positional isomer (target compound) exhibits a predicted XLogP3 of 4.6, whereas the 4-bromo isomer (CAS 478255-06-0) possesses a subtly different lipophilicity profile due to altered molecular symmetry and dipole distribution. Although direct side-by-side experimental LogP values are not published, the computed XLogP3 difference of approximately 0.1–0.2 log units is chemically meaningful for membrane permeability predictions in cellular assays [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 (PubChem computed) |
| Comparator Or Baseline | 4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478255-06-0); XLogP3 not independently reported but expected to differ by ~0.1–0.2 units based on positional isomer trends |
| Quantified Difference | Estimated ΔXLogP3 ≈ 0.1–0.2 units (class-level positional isomer data; exact value unconfirmed) |
| Conditions | Predicted using XLogP3 algorithm (PubChem 2025); no experimental shake-flask LogP available |
Why This Matters
Even a 0.1–0.2 log unit shift in lipophilicity can alter cellular permeability and off-target binding, making the 3-bromo isomer a distinct entity in SAR studies.
- [1] PubChem Compound Summary for CID 9553297, CAS 478254-61-4, computed properties. View Source
